3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one
Overview
Description
3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one (AMMD) is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound that has been used in a variety of experiments, ranging from drug discovery to biochemistry. AMMD has been studied for its potential to act as a drug target, its ability to act as a catalyst, and its potential to be used in drug delivery. In addition, AMMD has been used in a variety of biochemical and physiological experiments, including those related to metabolism, enzyme activity, and cell signaling.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Approaches: The compound has been synthesized through a C3-selective formal C-H activation of pyridine, featuring a traceless umpolung of 1-amidopyridin-1-ium salt toward Mannich type C-C bond formation (Tang, Xiao, & Wang, 2017).
- Manganese-Catalyzed Aminomethylation: This method utilizes activated aromatic compounds combined with amines and methanol, creating selective C-C and C-N bond formations (Mastalir, Pittenauer, Allmaier, & Kirchner, 2017).
- Formation of Amino and Hydroxymethyl Derivatives: Research has explored the aminomethylation of pyridines, leading to various derivatives, demonstrating the compound's versatility in synthesizing different molecular structures (Smirnov, Kuz’min, & Kuznetsov, 2005).
Biological and Medicinal Chemistry Applications
- Antioxidant Analogs Synthesis: The compound has been used in the synthesis of dihydropyridine analogs, showing promise as potent antioxidants (Saddala & Jangampalli Adi Pradeepkiran, 2019).
- Antimicrobial Activity: Certain derivatives, particularly those incorporating pyridine, have demonstrated significant antibacterial and antifungal activities (Desai, Harsorab, & Mehtaa, 2021).
Miscellaneous Applications
- Electrochemical Studies: The compound has been involved in studies of electroreduction, showcasing its potential in electrochemical applications (Kashti-Kaplan, Hermolin, & Kirowa-Eisner, 1981).
- Synthetic Innovations: It has been used in novel synthetic approaches, including the creation of fluorinated dihydropyridines, highlighting its role in advanced organic synthesis (Pikun et al., 2020).
Mechanism of Action
Target of Action
The primary target of 3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching the amino acid leucine to its corresponding tRNA molecule .
Mode of Action
The compound acts as an inhibitor of Mtb LeuRS . By binding to the enzyme, it prevents the attachment of leucine to tRNA, thereby disrupting protein synthesis within the bacterium . This disruption in protein synthesis inhibits the growth and proliferation of the bacterium, leading to its eventual death .
Biochemical Pathways
The affected pathway is the protein synthesis pathway in Mycobacterium tuberculosis . By inhibiting LeuRS, the compound disrupts the process of translation, one of the key stages in protein synthesis . The downstream effect is a reduction in the production of essential proteins, which hampers the growth and survival of the bacterium .
Result of Action
The primary result of the action of 3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one is the inhibition of protein synthesis in Mycobacterium tuberculosis, leading to the death of the bacterium . This makes the compound a potential candidate for the treatment of tuberculosis .
properties
IUPAC Name |
3-(aminomethyl)-1-methylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9-4-2-3-6(5-8)7(9)10/h2-4H,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEADTYIKGFNGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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